molecular formula C12H13F3O2 B14048396 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14048396
M. Wt: 246.22 g/mol
InChI Key: VQALUTVADQPLKG-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2 It is characterized by the presence of an ethyl group, a trifluoromethoxy group, and a propanone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-ethyl-4-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Grignard reagent, such as isopropyl magnesium bromide, to react with 4-trifluoromethoxybenzonitrile in toluene, followed by heating to 55°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(trifluoromethoxy)phenyl)propan-1-one
  • 1-(2-(trifluoromethyl)phenyl)propan-1-one

Uniqueness

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a trifluoromethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, compared to similar compounds .

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

1-[2-ethyl-4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O2/c1-3-9-7-11(17-12(13,14)15)5-4-10(9)6-8(2)16/h4-5,7H,3,6H2,1-2H3

InChI Key

VQALUTVADQPLKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC(F)(F)F)CC(=O)C

Origin of Product

United States

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